Crystallographic Conformation: Unique Near-Planar Geometry Between Aromatic Systems
X-ray crystallographic analysis of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate trihydrate reveals a dihedral angle of 0.47(3)° between the benzimidazole ring and the 4-substituted benzene ring [1]. This near-coplanar conformation is a defining structural feature and stands in stark contrast to other 2-arylbenzimidazoles, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, which exhibits a much larger dihedral angle of 78.04(10)° between the same ring systems [2]. This difference in solid-state geometry is quantifiable and will significantly impact molecular packing, intermolecular interactions, and material properties.
| Evidence Dimension | Dihedral angle between benzimidazole and benzene ring systems |
|---|---|
| Target Compound Data | 0.47 (3)° |
| Comparator Or Baseline | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: 78.04 (10)° |
| Quantified Difference | ~77.6° difference |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
This structural data is essential for scientists conducting structure-activity relationship (SAR) studies, molecular docking, or co-crystallization experiments where precise atomic coordinates are a prerequisite for reliable results.
- [1] Open Access Library. (2010). Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. Record from DOAJ. View Source
- [2] Scite.ai. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. View Source
